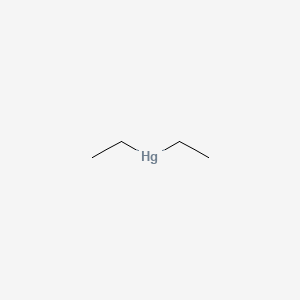
Diethylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylmercury, also known as this compound, is a useful research compound. Its molecular formula is C4H10Hg and its molecular weight is 258.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Research and Synthesis
Organometallic Chemistry
Diethylmercury is primarily used in organometallic chemistry as a reagent for synthesizing other organomercury compounds. Its ability to form stable complexes makes it valuable for studying mercury's behavior in different chemical environments. It serves as a precursor for the synthesis of various alkylmercury compounds, which are useful in further chemical reactions and studies.
Reactivity Studies
Researchers utilize this compound to investigate its reactivity with various nucleophiles and electrophiles. This helps in understanding the mechanisms of organomercury compounds and their interactions with biological systems. For example, studies have shown that this compound can react with thiol groups in proteins, leading to potential insights into mercury's toxicological effects on biological systems .
Analytical Chemistry
Calibration Standards
this compound is employed as a calibration standard in analytical techniques such as gas chromatography and mass spectrometry. Its known concentration allows researchers to calibrate instruments for accurate measurements of mercury levels in environmental samples. This application is crucial for monitoring mercury pollution and assessing environmental health risks .
Environmental Studies
Mercury Speciation
In environmental chemistry, this compound plays a role in studies focused on mercury speciation. Understanding the different forms of mercury present in ecosystems is vital for evaluating their toxicity and bioavailability. This compound can be used as a model compound to study the transformation processes of mercury species in aquatic environments .
Source of Monomethylmercury
Recent research has highlighted this compound's potential role in the formation of monomethylmercury, a highly toxic form that biomagnifies in food webs. A study indicated that this compound can degrade into monomethylmercury under certain conditions, contributing to its presence in marine ecosystems . This finding emphasizes the need for monitoring this compound levels to understand its environmental impact better.
Toxicology Research
Toxicological Studies
this compound is utilized in toxicology research to study the mechanisms of mercury poisoning and its effects on human health. The compound's ability to cross biological membranes allows researchers to investigate its neurotoxic effects and the biochemical pathways involved in mercury toxicity .
Case Studies
Propriétés
Numéro CAS |
627-44-1 |
|---|---|
Formule moléculaire |
C4H10Hg |
Poids moléculaire |
258.71 g/mol |
Nom IUPAC |
diethylmercury |
InChI |
InChI=1S/2C2H5.Hg/c2*1-2;/h2*1H2,2H3; |
Clé InChI |
SPIUPAOJDZNUJH-UHFFFAOYSA-N |
SMILES |
CC[Hg]CC |
SMILES canonique |
CC[Hg]CC |
Key on ui other cas no. |
627-44-1 |
Pictogrammes |
Acute Toxic; Health Hazard; Environmental Hazard |
Synonymes |
diethyl mercury diethylmercury |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















